
Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate is a derivative of piperazine, a heterocyclic organic compound. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is often utilized as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, alcohols, and oxo compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding due to its ability to form stable complexes.
Medicine: Serves as an intermediate in the synthesis of various drugs, including antihistamines, antipsychotics, and anti-inflammatory agents.
Industry: Utilized in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate involves its interaction with biological macromolecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. This property makes it useful in drug design and development, as it can modulate the activity of target enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers better stability and reactivity, making it a preferred choice in various synthetic applications .
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl 2-methyl-5-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-7-5-11-8(13)6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13) |
InChI Key |
NYBJRGJELSODLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


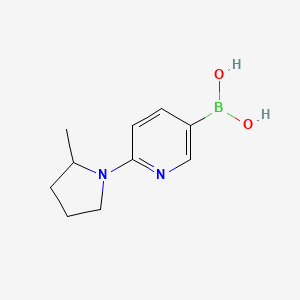
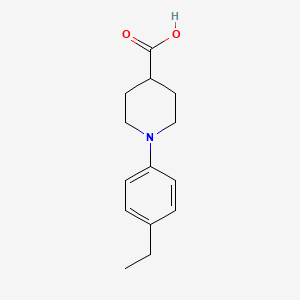
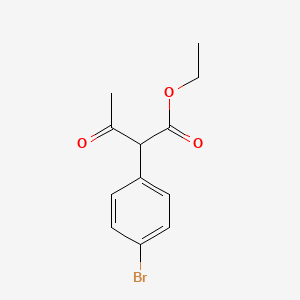
![Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B12285889.png)
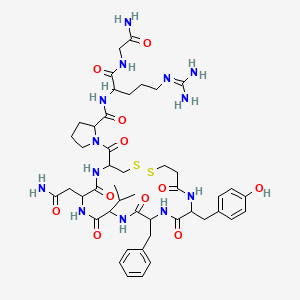

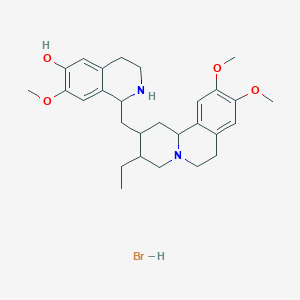
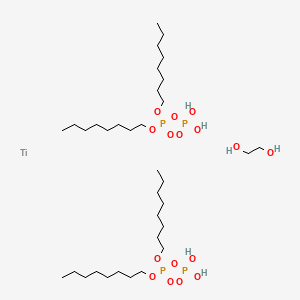
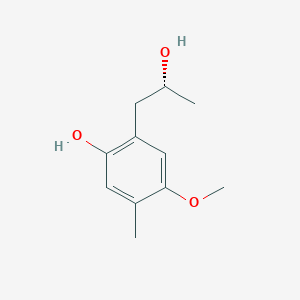
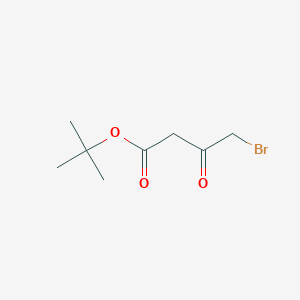
![Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate](/img/structure/B12285921.png)
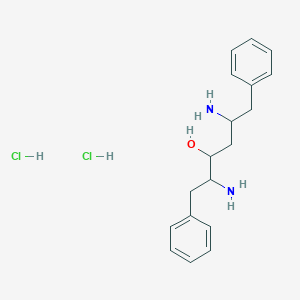
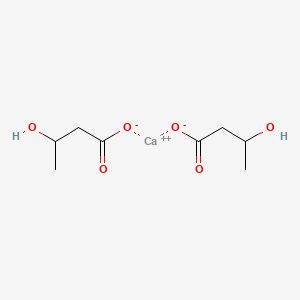
![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)
